Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate

Description

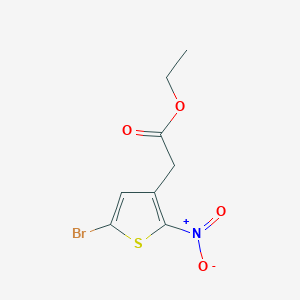

Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate is a brominated and nitrated thiophene derivative with the molecular formula C₈H₇BrNO₄S (inferred from structural analysis). It features a thiophene ring substituted with bromine at the 5-position, a nitro group at the 2-position, and an ethyl acetate moiety at the 3-position. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive functional groups, which enable further derivatization. Its CAS Registry Number is 1007879-41-5, with synonyms including ethyl (5-bromo-2-nitrothiophen-3-yl)acetate and MFCD21362359 .

Properties

IUPAC Name |

ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-2-14-7(11)4-5-3-6(9)15-8(5)10(12)13/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHKBSZYSSBCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(SC(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate typically involves the bromination and nitration of thiophene derivatives, followed by esterification. One common method includes:

Bromination: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Nitration: The brominated thiophene is then nitrated using a mixture of concentrated sulfuric acid and nitric acid.

Esterification: The resulting 5-bromo-2-nitrothiophene is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols, potassium carbonate.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

Reduction: Ethyl 2-(5-amino-2-nitrothiophen-3-yl)acetate.

Substitution: Ethyl 2-(5-substituted-2-nitrothiophen-3-yl)acetate.

Hydrolysis: 2-(5-bromo-2-nitrothiophen-3-yl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as:

- Anti-inflammatory Agents : Research indicates that compounds derived from this compound can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Agents : The nitro group in the compound can undergo bioreduction, leading to reactive intermediates that may interact with cellular components to exert anticancer effects. Studies have demonstrated its efficacy against several cancer cell lines, showing promise in drug development for oncology.

Materials Science

The compound is also utilized in the development of advanced materials:

- Organic Semiconductors : Its unique electronic properties allow it to be used in the fabrication of organic semiconductors, which are essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Light-emitting Diodes (LEDs) : The incorporation of this compound into polymer matrices has been explored for enhancing the performance of LEDs due to its photophysical properties.

Biological Research

In biological studies, this compound is investigated for its interactions with various molecular targets:

- Enzyme Modulation : The compound has been shown to influence enzyme activity, which is crucial for understanding its mechanism of action in biological systems. This property is particularly valuable for developing biochemical probes that can elucidate cellular pathways.

- Antibacterial Activity : Recent studies have indicated that derivatives of this compound possess antibacterial properties, potentially effective against multi-drug-resistant bacterial strains. This makes it a candidate for further research in antibiotic development .

Case Studies and Research Findings

- Anti-inflammatory Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition of COX enzymes compared to traditional anti-inflammatory drugs like celecoxib, indicating a potential new pathway for anti-inflammatory therapy.

- Anticancer Efficacy : Research involving various cancer cell lines showed that compounds derived from this structure could induce apoptosis in cancer cells through the activation of specific signaling pathways, suggesting their utility in cancer treatment protocols.

- Antibacterial Development : A series of nitrothiophene carboxamide compounds derived from this compound were found to be effective against several clinical isolates of E. coli, showcasing their potential as new antibiotics targeting resistant strains .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences

| Compound Name | Core Structure | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate | Thiophene | 5-Br, 2-NO₂, 3-CH₂COOEt | C₈H₇BrNO₄S | Bromine, nitro, ester |

| Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate | Benzo[b]thiophene | 5-Br, 3-CH₂COOEt | C₁₂H₁₁BrO₂S | Bromine, ester |

| Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate | Pyridine | 5-Br, 3-NO₂, 2-CH₂COOEt | C₉H₉BrN₂O₄ | Bromine, nitro, ester |

| Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate | Benzofuran | 5-Br, 3-S(O)Et, 2-CH₂COOEt | C₁₄H₁₅BrO₄S | Bromine, sulfoxide, ester |

Key Observations :

- Core Heterocycle : The thiophene (target compound) and benzo[b]thiophene derivatives share sulfur-containing aromatic rings, whereas pyridine and benzofuran analogs feature nitrogen- or oxygen-containing heterocycles .

- Substituent Effects : The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, unlike the sulfoxide group in the benzofuran analog, which may influence crystal packing via dipole interactions .

Critical Analysis :

- The target compound’s synthesis likely involves sequential halogenation and nitration steps, similar to ’s protocol for dibromothiophene derivatives. However, regioselectivity challenges may arise due to competing electrophilic attack positions on the thiophene ring.

Physicochemical Properties

Table 3: Physical and Chemical Properties

Insights :

- The higher LogP of the benzo[b]thiophene derivative (3.77) suggests greater lipophilicity compared to the target compound, impacting bioavailability .

Biological Activity

Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with both bromine and nitro groups, contributing to its reactivity and biological properties. The synthesis typically involves bromination and nitration of thiophene derivatives, followed by esterification processes. The compound can undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially resulting in therapeutic effects. In medicinal chemistry, derivatives of this compound have shown promise in targeting enzymes or receptors involved in disease processes.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. A comparative study highlighted that certain nitrothiophene derivatives possess significant antibacterial properties due to their ability to penetrate bacterial membranes and disrupt cellular functions .

Anticancer Activity

In vitro studies have demonstrated that compounds derived from this compound exhibit anticancer properties, particularly against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). For example, modifications to the thiophene structure have been linked to enhanced cytotoxicity in these cell lines, suggesting a structure-activity relationship that could guide future drug development .

Comparative Analysis

A comparison of this compound with other related compounds reveals differences in biological activity based on structural variations:

| Compound Name | Key Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Bromine and nitro groups on thiophene | Moderate against MRSA | Significant against A549 |

| Ethyl 2-(5-chloro-2-nitrothiophen-3-yl)acetate | Chlorine instead of bromine | Variable efficacy | Lower than brominated variant |

| Ethyl 2-(5-bromo-2-amino-thiophen-3-yl)acetate | Amino group replaces nitro | Enhanced activity against some pathogens | Moderate anticancer effects |

This table illustrates how minor changes in chemical structure can lead to significant differences in biological activity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various nitrothiophene derivatives against a panel of clinical isolates. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics like ampicillin .

- Anticancer Potential : Another investigation focused on the cytotoxic effects of modified thiophene derivatives on A549 cells. Compounds showed varying degrees of viability reduction, indicating potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.